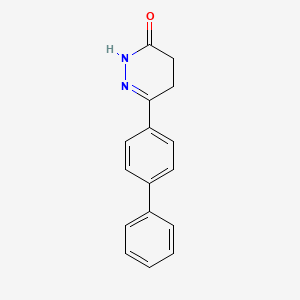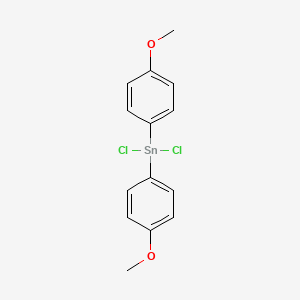
Stannane, dichlorobis(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, dichlorobis(4-methoxyphenyl)- is an organotin compound characterized by the presence of tin (Sn) bonded to two chlorine atoms and two 4-methoxyphenyl groups. Organotin compounds, including stannane derivatives, are widely studied due to their diverse applications in organic synthesis, catalysis, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stannane, dichlorobis(4-methoxyphenyl)- can be synthesized through the reaction of tin tetrachloride (SnCl4) with 4-methoxyphenylmagnesium bromide (Grignard reagent). The reaction typically proceeds as follows:
Preparation of Grignard Reagent: 4-bromoanisole is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form 4-methoxyphenylmagnesium bromide.
Reaction with Tin Tetrachloride: The Grignard reagent is then added to a solution of tin tetrachloride in THF under an inert atmosphere.
Industrial Production Methods
Industrial production of organotin compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, dichlorobis(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: Reduction reactions can convert the compound to organotin hydrides.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Organotin oxides or hydroxides.
Reduction: Organotin hydrides.
Substitution: Various organotin derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Stannane, dichlorobis(4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of stannane, dichlorobis(4-methoxyphenyl)- involves its interaction with molecular targets through its organotin moiety. The compound can form coordination complexes with various biomolecules, affecting their function. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyltin chloride: Another organotin compound with similar applications but different reactivity.
Tributyltin hydride: Used in organic synthesis, particularly in radical reactions.
Dibutyltin oxide: Employed in the production of polymers and as a catalyst.
Uniqueness
Stannane, dichlorobis(4-methoxyphenyl)- is unique due to its specific substitution pattern with 4-methoxyphenyl groups, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications where other organotin compounds may not be as effective .
Eigenschaften
CAS-Nummer |
56541-97-0 |
|---|---|
Molekularformel |
C14H14Cl2O2Sn |
Molekulargewicht |
403.9 g/mol |
IUPAC-Name |
dichloro-bis(4-methoxyphenyl)stannane |
InChI |
InChI=1S/2C7H7O.2ClH.Sn/c2*1-8-7-5-3-2-4-6-7;;;/h2*3-6H,1H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
VKPCEQRWEWVPQB-UHFFFAOYSA-L |
Kanonische SMILES |
COC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)OC)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate](/img/structure/B14644205.png)


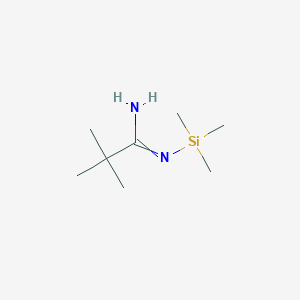
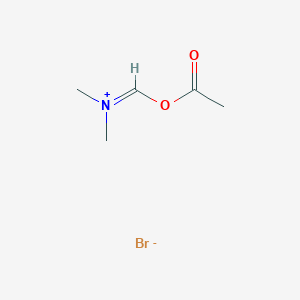
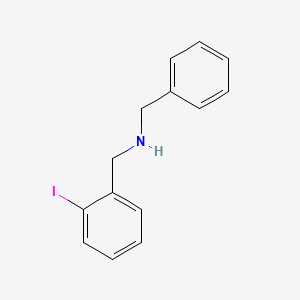
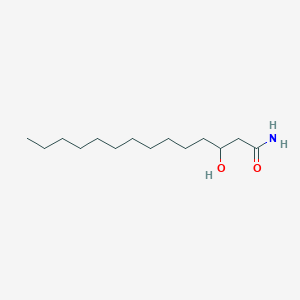

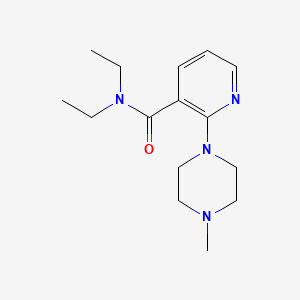
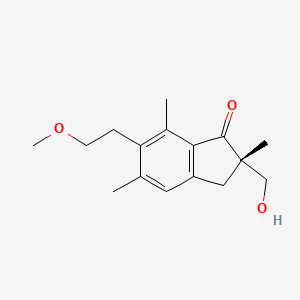
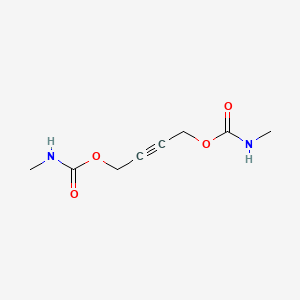
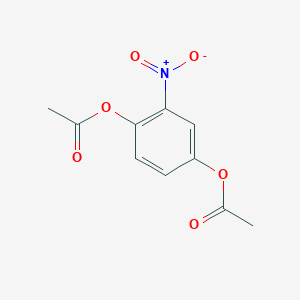
methanone](/img/structure/B14644315.png)
